![molecular formula C21H26N2O3 B012050 AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL- CAS No. 19832-42-9](/img/structure/B12050.png)
AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of azetidine derivative and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- is not fully understood. However, it is believed that the compound acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibition of their production can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. Additionally, it has been found to have anticonvulsant effects, indicating its potential use in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic effects. However, its use in lab experiments is limited by its potential toxicity and lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl-. One potential direction is the study of its potential use as a drug delivery system for the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, the development of novel synthetic methods for the compound could lead to the discovery of new derivatives with improved properties.
Synthesemethoden
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- can be synthesized using several methods. One of the most commonly used methods is the reaction of 3-(m-methoxyphenyl)propanal with p-nitrophenethylamine in the presence of sodium borohydride and acetic acid. The reaction yields the desired compound as a white solid with a melting point of 112-114°C.
Wissenschaftliche Forschungsanwendungen
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
19832-42-9 | |
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylazetidine |
InChI |
InChI=1S/C21H26N2O3/c1-3-12-21(18-5-4-6-20(14-18)26-2)15-22(16-21)13-11-17-7-9-19(10-8-17)23(24)25/h4-10,14H,3,11-13,15-16H2,1-2H3 |
InChI-Schlüssel |
BUEIYNKOUWLAIH-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC |
Kanonische SMILES |
CCCC1(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC |
19832-42-9 | |
Synonyme |
3-(m-Methoxyphenyl)-1-(p-nitrophenethyl)-3-propylazetidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.